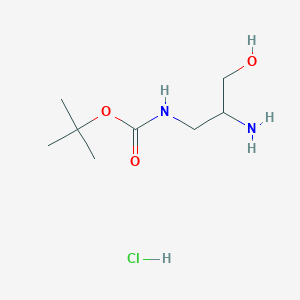![molecular formula C16H14ClNO4S B2869511 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 478079-76-4](/img/structure/B2869511.png)
2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile is a useful research compound. Its molecular formula is C16H14ClNO4S and its molecular weight is 351.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Advances in Sulfur Chemistry for Treatment of Acid Gases
A comprehensive review discusses the treatment of acid gases and associated impurities, highlighting the importance of sulfur chemistry in understanding the Claus process used for sulfur recovery. The review addresses practical problems due to acid gas impurities and suggests future studies focus on developing comprehensive kinetic models for improved design of Claus reactors with enhanced sulfur capture and mitigated environmental issues. This research is significant for environmental engineering and chemical processing industries dealing with sulfur compounds (A. Gupta, S. Ibrahim, A. Shoaibi, 2016).
Diuretics with Carbonic Anhydrase Inhibitory Action
This literature review covers the class of clinically used diuretics with carbonic anhydrase (CA) inhibitory properties, focusing on their application in managing cardiovascular diseases and obesity. The review explores the significance of sulfonamide CA inhibitors (CAIs), highlighting their polypharmacological effects and potential for drug repositioning. Such insights could be relevant to chemical compounds with similar inhibitory actions on enzymes or receptors (F. Carta, C. Supuran, 2013).
Antioxidant Capacity Reaction Pathways
This review elucidates the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity, emphasizing the role of coupling adducts and oxidative degradation in determining antioxidant capacity. The relevance of specific reactions and the overall application of the ABTS assay in tracking changes in antioxidant systems are discussed, which could be pertinent when studying the reactivity or antioxidant potential of specific chemical compounds (I. Ilyasov et al., 2020).
Potential Sources of Polychlorinated Dibenzothiophenes
This paper reviews scientific literature to determine the commonality of 2,4,6,8-tetrachlorodibenzothiophene in the environment and its association with the production of 2,4,5-trichlorophenoxyacetic acid. It highlights the generation of polychlorinated dibenzothiophenes (PCDTs) through chemical processes similar to those forming polychlorinated dibenzofurans (PCDFs), relevant to environmental sciences and chemical manufacturing industries (S. Huntley et al., 1994).
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-13-5-7-15(8-6-13)23(20,21)11-14(19)10-22-16-4-2-1-3-12(16)9-18/h1-8,14,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLYWCNMBMCVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)

![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)


![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)

